The synthesis of Lidocaine-d10 N-Oxide typically involves two main steps: deuteration and oxidation.
In industrial settings, these synthesis methods are scaled up using continuous flow reactors and advanced purification techniques like chromatography and crystallization to achieve the desired product quality .
Lidocaine-d10 N-Oxide has a complex molecular structure characterized by its amide functional group and an N-oxide moiety. The key features include:
The presence of deuterium alters the physical properties of the molecule slightly compared to its non-deuterated counterpart, which can influence its behavior in biological systems .
Lidocaine-d10 N-Oxide participates in several chemical reactions:
Common reagents involved in these reactions include hydrogen peroxide for oxidation and palladium on carbon for reduction .
As a local anesthetic, Lidocaine-d10 N-Oxide functions similarly to lidocaine by blocking voltage-gated sodium channels in neuronal membranes. This blockade inhibits the propagation of action potentials along nerves, leading to a loss of sensation in the targeted area. The mechanism involves:
This mechanism is critical for its application in pain management and surgical procedures .
Lidocaine-d10 N-Oxide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in pharmacological research .
Lidocaine-d10 N-Oxide has diverse applications primarily within scientific research:
Lidocaine-d₁₀ N-Oxide is a selectively deuterated analog of the lidocaine metabolite lidocaine N-oxide, featuring ten deuterium atoms strategically incorporated at the ethyl substituents of the tertiary amine. Its molecular formula is C₁₄H₁₂D₁₀N₂O₂, yielding a molecular weight of 260.40 g/mol, which represents a 4.3% increase over the non-deuterated counterpart (C₁₄H₂₂N₂O₂, MW = 250.34 g/mol). The deuteration occurs specifically at the N-ethyl groups, resulting in a -N(CD₂CD₃)₂ configuration where all hydrogen atoms on the ethyl carbons are replaced by deuterium ( [3] [5]).
Structural Significance: The N-oxide functional group arises from the oxidation of the tertiary amine nitrogen, converting it into a N-oxide moiety with a semi-polar N⁺-O⁻ bond. This modification significantly alters the molecule's electronic distribution and physicochemical properties compared to lidocaine. The molecular structure maintains the characteristic 2,6-dimethylanilide pharmacophore linked to the deuterated diethylaminoethyl domain via an amide bond ( [5]).
Stereoelectronic Considerations: The N-oxide group introduces a distinct dipole moment and enhances water solubility. Isotopic substitution at the ethyl groups minimizes steric alterations while providing significant kinetic and metabolic stability differences due to the primary kinetic isotope effect. The deuteration pattern is confirmed by the IUPAC name: 2-[Di(ethyl-d₅)oxidamino]-N-(2,6-dimethylphenyl)acetamide ( [3] [5]).
Table 1: Structural Identifiers of Lidocaine-d₁₀ N-Oxide
Identifier | Value | Source |
---|---|---|
CAS Number | 851528-10-4 | [3] [5] |
Molecular Formula | C₁₄H₁₂D₁₀N₂O₂ | [3] [5] |
Exact Mass | 260.23 g/mol | [5] |
IUPAC Name | 2-[Di(ethyl-d₅)oxidamino]-N-(2,6-dimethylphenyl)acetamide | [5] |
SMILES | CC1=C(NC(CN(C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])[2H])=O)=O)C(C)=CC=C1 | [5] |
InChI Key | YDVXPJXUHRROBA-JKSUIMTKSA-N | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:Deuteration induces profound changes in the NMR spectrum compared to non-deuterated lidocaine N-oxide. The ¹H-NMR spectrum exhibits complete absence of signals between 2.5–3.5 ppm, a region typically associated with the -CH₂- and -CH₃ protons of the diethylamino moiety in the non-deuterated analog. Residual proton signals correspond exclusively to the aromatic protons (6.8–7.2 ppm) and methyl groups (2.2–2.4 ppm) of the 2,6-dimethylphenyl ring. ¹³C-NMR reveals characteristic upfield shifts of approximately 0.25 ppm for the deuterated ethyl carbons due to the isotope effect, while the carbonyl carbon resonance remains unchanged at ~175 ppm ( [2] [4]).
Mass Spectrometry (MS):High-resolution mass spectrometry confirms the molecular ion at m/z 260.23 (C₁₄H₁₂D₁₀N₂O₂⁺), with a distinct +10 mass unit shift from the non-deuterated N-oxide. Fragmentation patterns show prominent ions at m/z 243.20 [M-OH]⁺ and m/z 148.08 (2,6-dimethylanilinium fragment), demonstrating deuterium retention in the ethyl-containing fragments. The absence of fragments at m/z 86/87 (characteristic of non-deuterated diethylamino fragments) confirms complete deuteration at the specified positions ( [3] [5]).
Infrared (IR) Spectroscopy:Key IR absorptions include the carbonyl stretch at 1650 cm⁻¹ (amide C=O), N-O stretch at 930 cm⁻¹, and C-D stretches observed at 2050–2200 cm⁻¹. The C-D vibrations appear at lower wavenumbers compared to C-H stretches (2850–3000 cm⁻¹) due to the increased reduced mass of the C-D oscillator. The spectrum lacks C-H stretching bands between 2800–3000 cm⁻¹ in the deuterated ethyl regions, confirming isotopic purity ( [2]).
Table 2: Key Spectroscopic Signatures of Lidocaine-d₁₀ N-Oxide
Technique | Key Features | Significance |
---|---|---|
¹H-NMR | Absence of signals at 2.5–3.5 ppm; Aromatic H: δ 6.8–7.2 ppm; Methyl H: δ 2.2–2.4 ppm | Confirms deuteration at ethyl groups; Validates aromatic integrity |
¹³C-NMR | Deuterated carbons: ~45 ppm (upfield shift); Carbonyl carbon: ~175 ppm | Isotopic shift confirmation; Amide bond retention |
MS | [M]⁺ at m/z 260.23; [M-OH]⁺ at m/z 243.20; Fragment at m/z 148.08 | Molecular weight verification; Deuterium distribution in fragments |
IR | ν(C=O): 1650 cm⁻¹; ν(N-O): 930 cm⁻¹; ν(C-D): 2050–2200 cm⁻¹ | Functional group identification; Deuteration confirmation |
The isotopic labeling in Lidocaine-d₁₀ N-Oxide induces measurable differences in physicochemical and spectroscopic properties compared to its non-deuterated counterpart (C₁₄H₂₂N₂O₂, CAS 2903-45-9):
Metabolic Stability: The deuteration confers enhanced resistance to oxidative metabolism, particularly at the ethyl groups, due to the primary kinetic isotope effect (C-D bond dissociation energy ≈ 100 kJ/mol higher than C-H). This reduces the rate of N-deethylation, a major metabolic pathway for lidocaine N-oxide catalyzed by CYP3A4. Studies show a 2–3 fold decrease in in vitro metabolic clearance for deuterated analogs in hepatic microsomes ( [1] [2]).
Spectroscopic Differentiation: The ¹H-NMR spectrum of non-deuterated lidocaine N-oxide displays characteristic triplets at 1.2 ppm (-CH₃) and quartets at 3.6 ppm (-CH₂-), which are absent in the deuterated analog. This provides unambiguous distinction between the compounds. Similarly, mass spectrometry easily differentiates the compounds via the 10 Da mass difference and distinct fragmentation patterns ( [4] [5]).
Analytical Utility: The mass shift enables precise quantification of the N-oxide metabolite in complex biological matrices using mass spectrometry-based techniques. When co-administered with non-deuterated lidocaine, Lidocaine-d₁₀ N-Oxide serves as an internal standard, eliminating ion suppression effects and improving quantification accuracy during pharmacokinetic studies of oxidative lidocaine metabolites ( [2] [3]).
Thermal Behavior:Lidocaine-d₁₀ N-Oxide exhibits a melting point range of 125–128°C, slightly elevated compared to non-deuterated lidocaine N-oxide (122–125°C). This increase is attributed to lattice stabilization through deuterium’s lower vibrational amplitude and stronger zero-point energy. Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C under nitrogen atmosphere, with major mass loss occurring between 180–250°C due to elimination of ethanol-d₆ and subsequent degradation of the amide moiety ( [5]).
Solid-State Stability:The compound displays hygroscopic tendencies, requiring storage at -20°C in sealed containers under inert atmosphere to prevent hydration and surface adsorption of water. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 4 weeks, confirming robust solid-state stability under recommended storage conditions. However, exposure to strong acids (e.g., trifluoroacetic acid) induces decomposition via deoxygenation and N-deethylation, regenerating lidocaine derivatives ( [2] [5]).
Crystallographic Considerations:While single-crystal X-ray diffraction data remains limited for this specific deuterated compound, its non-deuterated analog crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. Deuteration is expected to slightly reduce unit cell parameters due to shorter effective C-D bond lengths (1.09 Å vs. 1.11 Å for C-H). The N-O bond length is typically 1.36 Å with a C-N⁺-O⁻ bond angle of 115°, consistent with other amine N-oxides. The deuterated compound likely forms isostructural crystals with marginally higher density ( [2]).
Table 3: Thermal and Stability Properties of Lidocaine-d₁₀ N-Oxide
Property | Lidocaine-d₁₀ N-Oxide | Non-Deuterated Lidocaine N-Oxide | Significance |
---|---|---|---|
Melting Point | 125–128°C | 122–125°C | Deuterium-induced lattice stabilization |
Decomposition Onset | 180°C | 175°C | Enhanced thermal resistance |
Hygroscopicity | High | High | Requires controlled humidity storage |
Photolytic Stability | Stable (365 nm UV) | Stable (365 nm UV) | No degradation under ICH photostability conditions |
Oxidative Stability | Resistant | Moderate | Deuteration protects ethyl groups |
Acid Sensitivity | High (deoxygenation) | High (deoxygenation) | Degrades to lidocaine derivatives in acid |
Forced Degradation Context: Under ICH-prescribed forced degradation conditions, non-deuterated lidocaine HCl undergoes oxidative transformation to the N-oxide when exposed to hydrogen peroxide. The deuterated analog would follow an analogous pathway, though with potentially reduced reaction kinetics due to kinetic isotope effects. Notably, acidic conditions (HCl) convert the N-oxide back to the secondary amine salt, while trifluoroacetic acid induces more extensive decomposition ( [2]).
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7